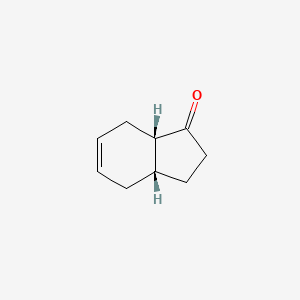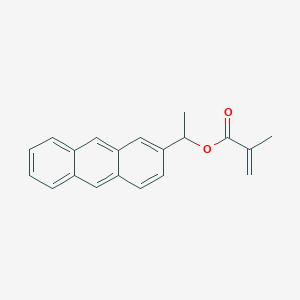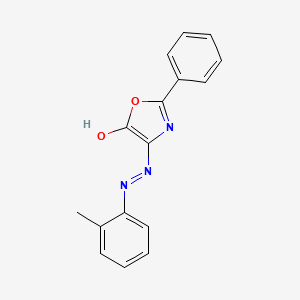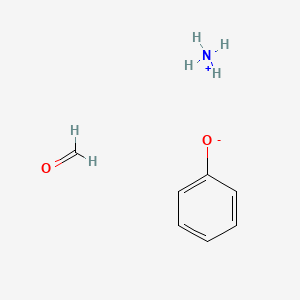
1-(3-Cyanopropyl)-1,1,3,3-tetramethyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile is an organosilicon compound characterized by the presence of a disiloxane group attached to a butanenitrile moiety. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile typically involves the reaction of 4-chlorobutanenitrile with 1,1,3,3-tetramethyldisiloxane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the disiloxane group. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile undergoes various types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrosilylation: Typically involves platinum or rhodium catalysts.
Reduction: Commonly uses palladium or nickel catalysts.
Substitution: Often employs bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Reduction: Yields amines or other reduced products.
Substitution: Forms substituted nitriles or other derivatives.
科学研究应用
4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in bioconjugation and drug delivery systems.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile involves its ability to participate in various chemical reactions due to the presence of the disiloxane and nitrile groups. The disiloxane group can undergo hydrosilylation, while the nitrile group can participate in nucleophilic substitution and reduction reactions. These reactions are facilitated by the compound’s electrophilic and nucleophilic properties.
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Known for its use as a reducing agent and in hydrosilylation reactions.
4-Chlorobutanenitrile: A precursor in the synthesis of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile.
Dimethyldichlorosilane: Used in the synthesis of various organosilicon compounds.
Uniqueness
4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile is unique due to its combination of a disiloxane group and a nitrile group, which imparts distinct reactivity and stability. This makes it a versatile reagent in both academic and industrial research.
属性
分子式 |
C8H18NOSi2 |
|---|---|
分子量 |
200.40 g/mol |
InChI |
InChI=1S/C8H18NOSi2/c1-11(2)10-12(3,4)8-6-5-7-9/h5-6,8H2,1-4H3 |
InChI 键 |
IRLXENWXJDNJBJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)O[Si](C)(C)CCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)


![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)
![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)

![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)

![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)

